molecular formula C12H14O3 B1278601 Tert-butyl 3-formylbenzoate CAS No. 247186-56-7

Tert-butyl 3-formylbenzoate

Cat. No. B1278601
M. Wt: 206.24 g/mol
InChI Key: GGPVOXVKIVXELX-UHFFFAOYSA-N
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Description

Tert-butyl 3-formylbenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. While the specific compound tert-butyl 3-formylbenzoate is not directly mentioned in the provided papers, the tert-butyl group is a common moiety in organic chemistry, known for its steric bulk and ability to protect functional groups during synthesis. The formyl group indicates the presence of an aldehyde functional group attached to the benzene ring.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator in the methylation of 1,3-dicarbonyl compounds, which could be a relevant method in the synthesis of tert-butyl 3-formylbenzoate by introducing a methyl group at the alpha position of a dicarbonyl compound . Additionally, TBPB has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines, demonstrating its versatility in promoting radical addition/cyclization reactions . These methods could potentially be adapted for the synthesis of tert-butyl 3-formylbenzoate.

Molecular Structure Analysis

The molecular structure of tert-butyl benzoate derivatives has been studied using techniques such as laser flash photolysis (LFP). For example, tert-butyl aroylperbenzoates have been observed to have singlet and triplet states with broad absorption, and their aroylphenyl radicals have been characterized . Although these studies do not directly describe tert-butyl 3-formylbenzoate, they provide insight into the photophysical properties of related compounds.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives can undergo various chemical reactions. The papers provided discuss the reactivity of tert-butyl peroxybenzoate in radical-mediated transformations . Additionally, bismuth-based cyclic synthesis has been used to create tert-butyl substituted benzoic acids, which could be relevant for the functionalization of the benzene ring in tert-butyl 3-formylbenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives can be inferred from related compounds. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate has been characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, providing information on its crystal structure and intermolecular interactions . These techniques could be applied to tert-butyl 3-formylbenzoate to determine its properties. Additionally, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, demonstrates the importance of tert-butyl formyl derivatives in medicinal chemistry .

Scientific Research Applications

Asymmetric Synthesis of Chiral Homoallylic Amines and Isoindolinones

Tert-butyl 3-formylbenzoate is utilized in the asymmetric synthesis of chiral homoallylic amines, which is a significant process in organic chemistry. This method allows the enantioselective creation of pharmacologically important 3-allyl isoindolinone compounds, highlighting its relevance in pharmaceutical research and development (Sun et al., 2008).

Alternative to Benzoquinone in Fujiwara-Moritani Reactions

Research indicates that tert-butyl perbenzoate, a derivative of tert-butyl 3-formylbenzoate, serves as a substitute for benzoquinone in Fujiwara-Moritani reactions. This substitution is essential for coupling acetanilides and butyl acrylate under homogeneous conditions, providing a more efficient and mild approach for chemical synthesis (Liu & Hii, 2011).

Direct Amidation of Azoles with Formamides

Tert-butyl perbenzoate, a relative of tert-butyl 3-formylbenzoate, is used for the direct amidation of azoles with formamides. This method operates under metal- and base-free conditions, showcasing its role in facilitating novel chemical reactions and the development of new compounds (He, Li, Li, & Wang, 2011).

Synthesis of Enantioenriched Phthalide and Isoindolinone Derivatives

2-Formylbenzoic acid, closely related to tert-butyl 3-formylbenzoate, is employed in the synthesis of enantioenriched phthalide and isoindolinone derivatives. These derivatives have significant applications in the development of heterocyclic organic compounds, demonstrating the importance of tert-butyl 3-formylbenzoate in organic synthesis (Niedek et al., 2016).

Thermal Decomposition Characteristics

The thermal decomposition characteristics of tert-butyl peroxybenzoate, related to tert-butyl 3-formylbenzoate, have been studied in detail. Understanding its thermal stability is crucial for safe handling in various industrial applications, particularly in the context of safety and hazard prevention (Jiang et al., 2019).

Safety And Hazards

Tert-butyl 3-formylbenzoate is classified under the GHS07 hazard class. It has associated hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPVOXVKIVXELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445709
Record name Tert-butyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formylbenzoate

CAS RN

247186-56-7
Record name Tert-butyl 3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Ramsbeck, A Hamann, G Richter… - Journal of Medicinal …, 2018 - ACS Publications
… via reductive amination using either tert-butyl 3-formylbenzoate or another suitable aldehyde … the reaction of 4d–o with tert-butyl 3-formylbenzoate were directly subjected to the removal …
Number of citations: 17 pubs.acs.org
D Ramsbeck, A Hamann, D Schlenzig… - Bioorganic & Medicinal …, 2017 - Elsevier
… Inhibitors carrying an N-(3-carboxybenzyl) moiety (11a–g) were synthesized by reductive amination of 3 with tert-Butyl-3-formylbenzoate, followed by sulfamoylation under microwave …
Number of citations: 15 www.sciencedirect.com
Y Gao, MJ Van Haren, EE Moret… - Journal of medicinal …, 2019 - ACS Publications
… Following the procedure described for compound 29, coupling tert-butyl 3-formylbenzoate 9 (0.64 g, 3.12 mmol) and 2′-3′-O-isopropylidene-6-aminomethyl-adenosine (1.00 g, 3.43 …
Number of citations: 57 pubs.acs.org
M Schwickert, TR Fischer… - Journal of Medicinal …, 2022 - ACS Publications
Selective manipulation of the epitranscriptome could be beneficial for the treatment of cancer and also broaden the understanding of epigenetic inheritance. Inhibitors of the tRNA …
Number of citations: 7 pubs.acs.org
RA Zimmermann - openscience.ub.uni-mainz.de
Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors Designed to Selectively Target Epitranscriptomal Writers Page 1 Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors …
Number of citations: 2 openscience.ub.uni-mainz.de

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